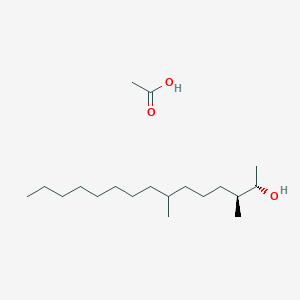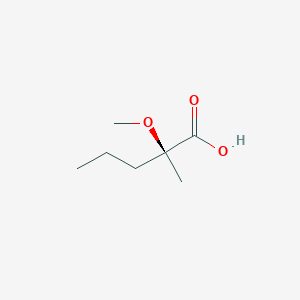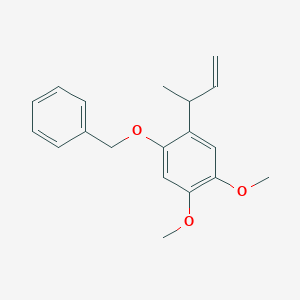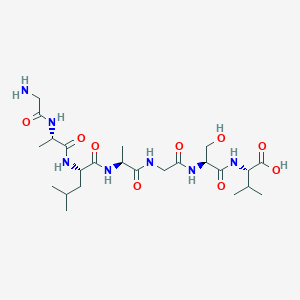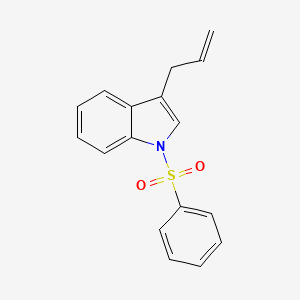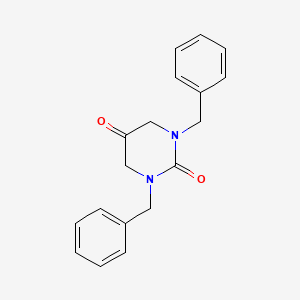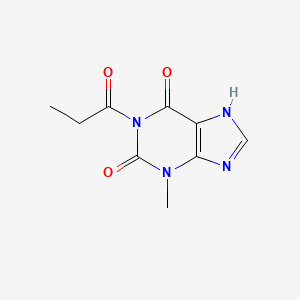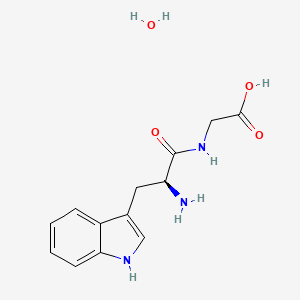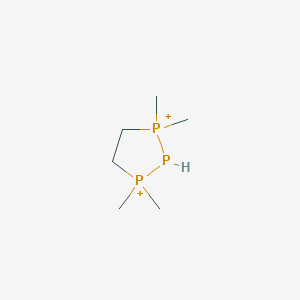
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium is a unique organophosphorus compound characterized by its distinctive structure, which includes three phosphorus atoms and four methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium typically involves the reaction of tetramethylphosphonium salts with suitable reagents under controlled conditions. One common method includes the use of tetramethylphosphonium iodide and a base such as sodium hydride in an inert atmosphere to prevent oxidation. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or THF.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Substituted phospholanes
科学研究应用
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism by which 1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, the presence of multiple phosphorus atoms allows for the formation of stable intermediates in chemical reactions, facilitating various transformations.
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethylguanidine: A strong base used in organic synthesis.
1,2,3,3-Tetramethyl-3H-indolium iodide: A compound with a similar structural motif but different chemical properties.
Uniqueness
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium is unique due to its three phosphorus atoms, which provide distinct reactivity compared to other similar compounds. This structural feature allows for a broader range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
380917-63-5 |
|---|---|
分子式 |
C6H17P3+2 |
分子量 |
182.12 g/mol |
IUPAC 名称 |
1,1,3,3-tetramethyltriphospholane-1,3-diium |
InChI |
InChI=1S/C6H17P3/c1-8(2)5-6-9(3,4)7-8/h7H,5-6H2,1-4H3/q+2 |
InChI 键 |
FWZALQFYZAZQIO-UHFFFAOYSA-N |
规范 SMILES |
C[P+]1(CC[P+](P1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)

![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
